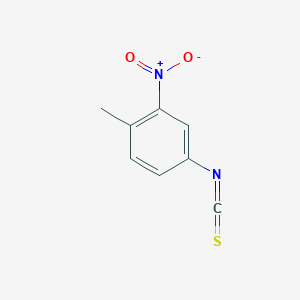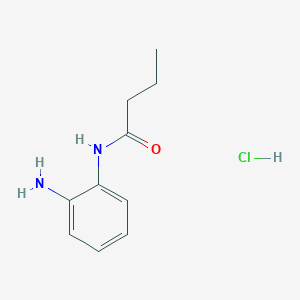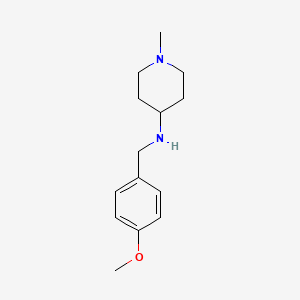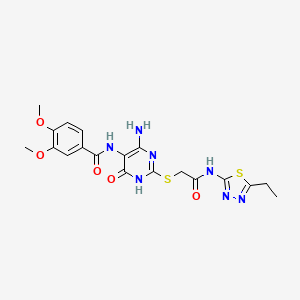
4-Methyl-3-nitrophenylisothiocyanate
Overview
Description
4-Methyl-3-nitrophenylisothiocyanate is a chemical compound with the molecular formula C8H6N2O2S . It is also known by other names such as this compound and 4-isothiocyanato-1-methyl-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methyl group, a nitro group, and an isothiocyanate group . The exact 3D structure would require more detailed analysis, possibly using software like MolView .Scientific Research Applications
Organic Synthesis and Catalysis
One significant application of nitrophenyl isothiocyanates, including 4-Methyl-3-nitrophenylisothiocyanate, is in organic synthesis and catalysis. Ishihara et al. (2008) demonstrated the use of zwitterionic salts derived from nitrophenyl isothiocyanate reactions as mild organocatalysts for transesterification reactions. These novel zwitterionic salts showed effectiveness in catalyzing the transesterification of methyl carboxylates and alcohols under specific conditions, showcasing the potential of nitrophenyl isothiocyanates in synthetic organic chemistry and as catalysts in producing ester compounds (Ishihara, Niwa, & Kosugi, 2008).
Biochemical Applications
In biochemical research, nitrosubstituted acyl thioureas, including compounds related to this compound, have been synthesized and characterized for their biological activities. Tahir et al. (2015) focused on the DNA-binding studies and biological activities of these compounds, indicating their potential applications in understanding the interaction between synthetic organic molecules and biological macromolecules, as well as exploring their antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
Environmental Applications
Nitrophenyl isothiocyanates also find applications in environmental science, particularly in the study of biodegradation and detection of pollutants. For instance, the biodegradation of nitrophenol compounds, which are structurally similar to this compound, has been extensively studied to understand the breakdown of pesticide residues in the environment. This research is crucial for developing bioremediation strategies to mitigate the impact of agricultural chemicals on ecosystems (Pakala et al., 2007).
Sensing and Detection Technologies
Recent advancements in sensing technologies have leveraged compounds like this compound for the development of sensors to detect organophosphate pesticides in agricultural produce and water sources. Ravi et al. (2020) detailed the creation of a manganese dioxide-based electrochemical sensor for detecting nitro-group-containing organophosphates, demonstrating the utility of nitrophenyl isothiocyanates in environmental monitoring and public health safety (Ravi et al., 2020).
Mechanism of Action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
The mechanism of action of 4-Isothiocyanato-1-methyl-2-nitrobenzene stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenylisothiocyanate is replaced by the isocyanate group .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, particularly those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are known to exert a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of 4-Isothiocyanato-1-methyl-2-nitrobenzene. For instance, it is known to hydrolyze with water .
Future Directions
properties
IUPAC Name |
4-isothiocyanato-1-methyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIRHWNHZJWHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)
![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chloro-6-fluorophenyl)propan-1-one](/img/structure/B2938658.png)
![4-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2938660.png)




![N-cyclohexyl-2-(2,5-dimethylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2938665.png)
![Methyl 6-[[(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B2938666.png)
![(1R,5S)-3-methylene-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2938667.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2938668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2938669.png)